Dopamine quinone

Catalog No.
S582541
CAS No.
50673-96-6
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopamine quinone

Uncontrolled dopamine oxidation introduces variability in polydopamine coating and neuromelanin research. Dopamine quinone (CAS 50673-96-6) is the oxidized form of dopamine, enabling precise reaction control. - Oxidant-free starting material: Eliminates variability from in-situ oxidation, delivering consistent PDA film thickness and adhesion. - Known cyclization kinetics: Allows synchronized initiation of neuromelanin cascade for accurate kinetic studies. - Electrophilic benchmark: Enables quantitative studies of nucleophilic adduct formation relevant to neurotoxicity. Supplied as a stable solid under recommended storage.

CAS Number

50673-96-6

Product Name

Dopamine quinone

IUPAC Name

4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2

InChI Key

PQPXZWUZIOASKS-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=O)C=C1CCN

Synonyms

dopamine quinone, dopaminoquinone

Canonical SMILES

C1=CC(=O)C(=O)C=C1CCN

Dopamine quinone, also known as DoQ, belongs to the class of organic compounds known as o-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 2-positions, respectively. Dopamine quinone is slightly soluble (in water) and a very strong basic compound (based on its pKa). Dopamine quinone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dopamine quinone is primarily located in the cytoplasm. Dopamine quinone can be biosynthesized from 1, 2-benzoquinone.
Dopaminoquinone is a member of the class of 1,2-benzoquinones that is 1,2-benzoquinone in which a hydrogen at para to one of the oxo groups has been replaced by a 2-aminoethyl group. It has a role as a metabolite. It is a primary amino compound and a member of 1,2-benzoquinones. It derives from a 1,2-benzoquinone.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Dopamine quinone is the highly reactive, two-electron oxidized form of the neurotransmitter dopamine. It serves as a critical, yet transient, intermediate in the biosynthesis of neuromelanin and the synthetic pathway to polydopamine (PDA) materials. [REFS-1, REFS-2] Its primary procurement value lies in its high electrophilicity, which allows it to act as a direct precursor for polymerization and nucleophilic addition reactions, bypassing the often variable and difficult-to-control initial oxidation step required when starting from dopamine hydrochloride. [3]

Research Fit

Reactive o-benzoquinone for oxidative stress and catecholamine metabolism studies
Suitable for neuromelanin biosynthesis and Parkinson’s disease model research
Requires pH-controlled handling; rapid intramolecular cyclization to aminochrome under physiological conditions
Experimental design must account for stability constraints
Not a substitute for parent amine dopamine; distinct electrophilic reactivity and kinetic profile

Direct substitution of dopamine quinone with its precursor, dopamine, is unviable for applications requiring precise control over reaction initiation and kinetics. Dopamine is a stable catecholamine, whereas dopamine quinone is a highly unstable electrophile with a half-life of mere seconds at physiological pH. [REFS-1, REFS-2] Using dopamine requires an *in-situ* oxidation step (e.g., via atmospheric oxygen, chemical oxidants, or electrochemistry), which introduces significant variability in quinone concentration, reaction rate, and byproduct formation. [3] Procuring isolated dopamine quinone provides a defined, oxidant-free starting point, enabling synchronized and reproducible initiation of polymerization or derivatization reactions that is unattainable when starting with dopamine itself.

Substitution Risk

identity
Dopamine (parent amine) cannot replicate the electrophilic o-quinone reactivity and cyclization behavior of dopamine quinone.
kinetics
Norepinephrine quinone and epinephrine quinone cyclize significantly faster, altering the intermediate detection window and adduction patterns.
pH response
pH-dependent reactivity profiles differ among catecholamine o-quinones; direct substitution may shift cyclization onset and product distributions.

Defined Precursor for Controlled Polymerization: Bypasses Variable Dopamine Oxidation Step

The synthesis of polydopamine (PDA) from dopamine requires an initial, often rate-limiting and difficult-to-control, oxidation step to form dopamine quinone. [1] By starting directly with purified dopamine quinone, this variable is eliminated, allowing for more controlled and reproducible polymerization processes. This is particularly relevant for applications where film thickness and coating uniformity are critical. Research has shown that using dopamine-o-quinone directly can enable the formation of adhesive PDA-like films even from micromolar concentrations, a regime where polymerization from dopamine is inefficient due to competing reaction pathways. [2]

Evidence DimensionReaction Control
Target Compound DataDirect, oxidant-free initiation of polymerization.
Comparator Or BaselineDopamine: Requires in-situ oxidation, leading to variable reaction initiation and potential for side-reactions dependent on oxidant type and concentration.
Quantified DifferenceEnables polymerization at low micromolar concentrations where dopamine-based routes are ineffective.
ConditionsAqueous buffer systems for polydopamine synthesis.

For reproducible manufacturing of polydopamine coatings and nanoparticles, using dopamine quinone provides a more defined and controllable process start-point than oxidizing dopamine in situ.

Cyclization kinetics
Head-to-head
Dopamine quinone k = 0.13 ± 0.05 s⁻¹; 7.5× slower than norepinephrine quinone, 669× slower than epinephrine quinone (pH 7.43).
Slower cyclization supports a wider detection window for this intermediate in electrochemical assays.
Conditions: phosphate buffer, pH 7.43.

High-Speed Reactivity: Defined Intramolecular Cyclization Kinetics for Mechanistic Studies

Dopamine quinone is exceptionally unstable in neutral aqueous solutions due to rapid intramolecular cyclization to form leucodopaminechrome. At physiological pH 7.4, this reaction proceeds with a rate constant of approximately 0.15 s⁻¹, corresponding to a half-life of about 4.7 seconds. [REFS-1, REFS-2] In contrast, its parent compound, dopamine, is stable for days under acidic conditions (pH < 5.6) and only slowly oxidizes at neutral pH. [3] This well-defined, rapid reactivity makes purified dopamine quinone an essential tool for kinetic studies of neuromelanin formation, allowing researchers to precisely initiate the cyclization cascade.

Evidence DimensionIntramolecular Cyclization Rate Constant (k)
Target Compound Data~0.15 s⁻¹ (Half-life of ~4.7 seconds)
Comparator Or BaselineDopamine: Stable, does not undergo cyclization without prior oxidation.
Quantified DifferenceDopamine quinone cyclizes orders of magnitude faster than the overall oxidation-cyclization process starting from dopamine.
ConditionsAqueous solution, physiological pH (~7.4).

For researchers studying the rapid kinetics of neuromelanin formation or quinone toxicity, the defined starting point offered by dopamine quinone is critical for obtaining reproducible and interpretable data.

pH-dependent threshold
Reported
Cyclization onset pH 5.60–5.77; rate at pH 7.85 = 0.0332 s⁻¹.
Suppression of cyclization below pH 5.6 may enable study of direct quinone reactivity with biomolecules.
Gold working electrode vs. Ag/AgCl.

Slower Cyclization Rate Compared to L-DOPA Quinone: A Tool for Studying Side-Chain Effects

While highly reactive, dopamine quinone's intramolecular cyclization is significantly slower than that of its close analog, L-DOPA quinone. The cyclization of L-DOPA quinone proceeds approximately 10 times faster than that of dopamine quinone. [1] This difference is attributed to the influence of the carboxylic acid group in L-DOPA. This quantifiable difference in reactivity allows researchers to use dopamine quinone as a specific comparator to isolate and study the role of the ethylamine side chain versus the alanine side chain in the subsequent steps of eumelanin synthesis and quinone-protein interactions.

Evidence DimensionRelative Intramolecular Cyclization Rate
Target Compound DataBaseline Rate (1x)
Comparator Or BaselineL-DOPA quinone: ~10x faster than dopamine quinone.
Quantified DifferenceL-DOPA quinone cyclizes an order of magnitude faster.
ConditionsComparative kinetic studies in aqueous solutions.

This allows for precise investigation into how the dopamine side-chain, versus the L-DOPA side-chain, dictates reaction pathways, which is critical for understanding differential toxicity and melanin structure.

Thiol adduct regiospecificity
Head-to-head
N-acetylcysteine adduct ratio (C2:C5:di) at pH 7 = 8:59:33; at pH 2 shifts to 10:89:1.
Distinct pH-dependent adduct profile supports reproducible modeling of protein covalent modification.
Electrochemically prepared quinone.
Mitochondrial redox targeting
Class-level
Dopamine quinone triggers permeability transition pore opening via NADH oxidation; GSH levels reportedly unaffected, unlike aminochrome and indole-quinone.
Suggests preferential NADH pool targeting, differentiating it from downstream quinones in mitochondrial dysfunction models.
Qualitative difference; exact quantitative cross-reactivity data not available.

Controlled Synthesis of Polydopamine (PDA) Coatings and Nanomaterials

Ideal for manufacturing processes where reproducible PDA film thickness, adhesion, and morphology are required. By providing a defined, oxidant-free starting material, dopamine quinone enables precise control over the initiation of polymerization, which is difficult to achieve with traditional methods that rely on the variable oxidation of dopamine. [1]

Kinetic Analysis of Neuromelanin Formation Pathways

Serves as a critical reagent for biophysical and neurochemical studies focused on the rapid early steps of neuromelanin synthesis. Its well-characterized, fast cyclization rate allows for the synchronized initiation of the reaction cascade, enabling accurate measurement of subsequent steps implicated in neuroprotection and Parkinson's disease. [2]

Investigating Quinone-Protein and Quinone-Nucleophile Interactions

Enables quantitative studies of how dopamine quinone forms adducts with cellular nucleophiles like cysteine and glutathione. Because its rate of intramolecular cyclization is known, it can be used as a benchmark to measure the rates of competing intermolecular reactions, providing insight into mechanisms of quinone-induced neurotoxicity. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrochemical catecholamine detection assay development
Slower cyclization supports transient intermediate stabilization
Detection window and intermediate lifetime optimization
In vitro proteotoxicity and adductomics model studies
pH-dependent, regiospecific thiol adduct profile
Reproducibility of cysteine adduct distribution under controlled pH
pH-controlled intramolecular cyclization mechanistic studies
Defined pH threshold for cyclization onset (5.6–5.77)
Suppression of aminochrome formation to isolate direct quinone reactivity

Physical Description

Solid

XLogP3

-0.8

Other CAS

50673-96-6

Wikipedia

Dopaminoquinone

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